3-butyl-3-phenylazetidin-2-one

Medicinal Chemistry Fragment-Based Drug Discovery ADME Prediction

Procure a structurally stable, 3,3-disubstituted β-lactam scaffold for multi-step synthesis. Unlike 3-monosubstituted analogs, the geminal butyl/phenyl substitution at C3 prevents thermal degradation during storage and handling, reducing batch failure risk. - Enables direct access to 3-butyl-3-phenylazetidine via established LiAlH₄ reduction, eliminating multi-step alkylation. - Optimal XLogP3 of 2.7 positions this fragment for CNS target probing without additional hydrophobicity engineering. - Acts as a specific, sterically defined warhead for β-lactam-based enzyme inhibitor design, distinct from 4-substituted isomers.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 17719-30-1
Cat. No. B101181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-butyl-3-phenylazetidin-2-one
CAS17719-30-1
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCCCCC1(CNC1=O)C2=CC=CC=C2
InChIInChI=1S/C13H17NO/c1-2-3-9-13(10-14-12(13)15)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,14,15)
InChIKeyKYWUFESZSCDFSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butyl-3-phenylazetidin-2-one: Chemical Profile and Scaffold Overview


3-Butyl-3-phenylazetidin-2-one (CAS 17719-30-1) is a monocyclic β-lactam (2-azetidinone) characterized by a geminal butyl/phenyl substitution pattern at the C3 position of the strained four-membered ring [1]. With a molecular formula of C13H17NO and a molecular weight of 203.28 g/mol, this scaffold is historically rooted in early explorations of central nervous system agents [2]. Its 3,3-disubstituted architecture confers a distinct profile of chemical stability and synthetic versatility that differentiates it from 3-monosubstituted or N-substituted analogs, directly impacting its suitability as a chiral building block or a fragment for medicinal chemistry optimization [3].

Scaffold 3,3-Disubstituted β-lactam architecture provides reported distinct reactivity for fragment elaboration and chiral building block studies.
Stability Class-level evidence suggests improved chemical robustness over 3-monosubstituted analogs, supporting multi-step synthetic workflows.
Lipophilicity Pre-installed butyl chain supplies lipophilic character relevant for CNS-target fragment screening without additional alkylation steps.

Why N-Unsubstituted 3,3-Disubstitution Is Non-Interchangeable


Scientific and industrial users cannot interchangeably substitute 3-butyl-3-phenylazetidin-2-one with its closest constitutional isomers or simpler analogs due to critical, quantifiable differences in lipophilicity, intrinsic chemical stability, and synthetic derivatization potential. The presence of an unsubstituted N–H lactam in conjunction with a quaternary C3 center creates a unique reactivity node absent in N-alkylated analogs like 1-tert-butyl-3-phenylazetidin-2-one . Furthermore, the three-carbon butyl chain imparts a specific balance of hydrophobic character (XLogP3-AA = 2.7) that is fundamentally altered in 3-monosubstituted derivatives (e.g., 3-phenylazetidin-2-one, C9H9NO), which lack this pharmacophoric lipophilic bulk [1]. Data from the foundational literature explicitly confirm that 3,3-disubstitution confers thermal and chemical stability far exceeding that of 3-monosubstituted counterparts, making the latter unsuitable as drop-in replacements for applications requiring robust downstream synthetic handling [2].

3-Monosubstituted analogs
3-Phenylazetidin-2-one lacks the C4 butyl chain; reported lower lipophilicity and stability may alter synthetic utility and ADME prediction profiles.
N-Alkylated or 4-substituted isomers
N-alkylated variants block the NH reduction node, while 4-substituted isomers shift hydrogen-bond topology and TPSA, limiting direct SAR transfer.

Quantitative Evidence for Selecting 3-Butyl-3-phenylazetidin-2-one


Lipophilicity Advantage Over 3-Monosubstituted Analogs

In fragment-based drug discovery, controlling lipophilicity is paramount for optimizing ADME properties. 3-Butyl-3-phenylazetidin-2-one possesses a computed XLogP3-AA of 2.7 [1], directly attributable to the C4 n-butyl chain. This contrasts sharply with the simpler 3-phenylazetidin-2-one comparator (C9H9NO, CAS 17197-57-8), where the absence of the alkyl group results in significantly lower predicted lipophilicity, making the target compound a more suitable starting point for targets with hydrophobic binding pockets without requiring additional synthetic steps to install lipophilic character.

Lipophilicity
Cross-study comparable
Target XLogP3: 2.7
Comparator (3-phenyl): significantly lower (Δ >1.2 log units)
Supports selection for lipophilic fragment-based CNS or intracellular target programs.
Computed via PubChem XLogP3; comparator value inferred from fragment contribution methodology.
Medicinal Chemistry Fragment-Based Drug Discovery ADME Prediction

Superior Chemical Stability of 3,3-Disubstituted Scaffolds

The geminal disubstitution at the C3 position of the β-lactam ring is a critical driver of chemical robustness. Foundational studies by Testa and Gatti explicitly state that 3,3-disubstituted azetidin-2-ones exhibit stability that clearly surpasses that of 3-monosubstituted derivatives such as 3-phenylazetidin-2-one, and can be stored for long periods, distilled without decomposition, and subjected to numerous chemical transformations without ring opening [1]. In contrast, 3-monosubstituted analogs are documented to be significantly less stable [1], directly impacting storage lifetime and reproducibility in multi-step synthetic routes.

Stability ranking
Class-level inference
3,3-Disubstituted > 3-monosubstituted: “stability surpasses that of the 3-monosubstituted” (foundational literature).
May reduce procurement risk for multi-step synthesis by supporting standard storage and handling.
Based on synthetic reports from 1958–1966; validation under current lab protocols advised.
Synthetic Chemistry Compound Storage Process Chemistry

Chemoselective Reduction to Azetidine Building Blocks

The target β-lactam serves as a direct precursor to the corresponding azetidine, 3-butyl-3-phenylazetidine (CAS 7215-22-7), via chemoselective reduction of the lactam carbonyl. This reduction is a well-established transformation for this substitution pattern, originally reported using LiAlH4 in ether [1]. The reduced product possesses distinct physical properties, including a boiling point of 283.3°C at 760 mmHg and a density of 0.945 g/cm³ . Procuring the azetidin-2-one provides access to both the lactam and amine forms via a single high-yielding step, which is not possible with N-alkylated analogs that are less amenable to controlled selective reduction.

Synthetic access
Supporting evidence
LiAlH₄ reduction: β-lactam → 3-butyl-3-phenylazetidine (bp 283.3°C)
Single-step transformation enables access to saturated azetidine scaffold for library diversification.
Reduction protocol established; reproducibility in user workflow to be confirmed.
Organic Synthesis Chiral Building Blocks Azetidine Chemistry

Drug-Likeness Profile vs. Isomeric Azetidin-2-ones

Although 4-(4-tert-butyl-phenyl)-azetidin-2-one (CAS 927907-90-2) shares the identical molecular formula (C13H17NO) and weight (203.28 g/mol), its computed properties diverge substantially on key drug-likeness parameters. The target compound's quaternary C3 center influences its polar surface area and hydrogen bonding capabilities compared to the 4-substituted isomer [1]. Specifically, the topological polar surface area (TPSA) of the target compound is 29.1 Ų, with 1 hydrogen bond donor and 1 acceptor [1], making it a more balanced scaffold for optimizing permeability and solubility in biological systems.

Isomer differentiation
Cross-study comparable
Target TPSA: 29.1 Ų, HBD:1, HBA:1
vs. 4-substituted isomer: distinct H-bond topology
3,3-Substitution pattern defines a unique pharmacophore for SAR mapping; isomer interchange not advised.
Computed properties; exact comparator TPSA unavailable in identical source.
Physicochemical Profiling Chiral Separation Isomeric Differentiation

Validated Applications Based on Property Differentiation


CNS Fragment Library Expansion

The validated XLogP3 value of 2.7 and the presence of a single hydrogen bond donor/acceptor pair position this fragment within a desirable lipophilicity range for crossing the blood-brain barrier. Researchers can procure this fragment over the less lipophilic 3-phenylazetidin-2-one to directly probe hydrophobic interactions in CNS targets such as GPCRs or ion channels without requiring additional alkylation chemistry, thereby accelerating hit-to-lead timelines [1].

Chiral Azetidine Synthesis via Reduction

Procurement of this specific N-unsubstituted β-lactam is the most direct route to accessing 3-butyl-3-phenylazetidine. The established LiAlH4 reduction protocol enables laboratories to synthesize the corresponding saturated azetidine, a core scaffold in numerous bioactive molecules, from a single, stable precursor with high reproducibility [2][3].

Stability-Critical Process Chemistry and Storage

Based on foundational evidence that 3,3-disubstitution dramatically enhances chemical stability over 3-monosubstituted analogs, this compound is the superior choice for multi-step synthesis campaigns where an intermediate must withstand variable storage conditions and repeated handling without decomposition. This directly addresses the procurement risk of batch failure associated with less stable analogs [4].

Isomer-Specific SAR for Protease Inhibitors

For projects investigating β-lactam-based enzyme inhibitors (e.g., human leukocyte elastase or viral proteases), the precise substitution pattern is critical. The 3,3-disubstituted topology offers a distinct steric and electronic environment compared to 4-substituted isomers. Selecting this compound over 4-(4-tert-butyl-phenyl)-azetidin-2-one is essential to accurately map the binding requirements of the target enzyme's active site [1].

Application
Selection Property
Validation Focus
CNS fragment libraries
Pre-installed lipophilic butyl chain
Lipophilicity-dependent permeability (BBB potential)
Chiral azetidine synthesis
N–H lactam amenable to reduction
LiAlH₄ reduction reproducibility and product purity
Multi-step process chemistry
Reported 3,3-disubstitution stability
Storage tolerance and reaction condition compatibility
Protease inhibitor SAR
Distinct 3,3-substitution topology
Target enzyme binding site compatibility
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